2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid is a complex organic compound characterized by its unique structural features, including a piperidine ring, an amino group, and a benzyloxycarbonyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its ability to act as a versatile building block in the development of various pharmaceuticals. The compound's molecular formula is C16H20N2O4, and it has a molecular weight of 304.35 g/mol.
This compound can be synthesized from readily available precursors through various chemical reactions, predominantly in laboratory settings and potentially on an industrial scale. Its synthesis typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity.
2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid falls under the category of amino acids and derivatives, specifically those modified with piperidine structures. It is classified as an organic compound with potential applications in pharmaceuticals and organic synthesis.
The synthesis of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid generally follows these steps:
The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often utilizing catalysts to facilitate the transformations. Temperature control is crucial during these reactions to optimize yield and minimize side products.
The molecular structure of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid features:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C16H20N2O4 |
Molecular Weight | 304.35 g/mol |
IUPAC Name | 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid |
InChI | InChI=1S/C16H20N2O4/c1-3(19)16(17)18/h3H,1H2,(H,17,18)(H,19) |
The compound can undergo several types of chemical reactions:
Common reagents involved include:
The specific conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate desired transformations.
The mechanism of action for 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid involves its interaction with biological targets such as enzymes or receptors. When administered, the compound may bind to these targets, modulating their activity and leading to various biological effects. The precise pathways depend on the application context, whether it be in drug development or biochemical research .
The physical properties of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to characterize this compound further .
The applications of 2-Amino-2-(1-((benzyloxy)carbonyl)piperidin-2-yl)acetic acid span several fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4